molecular formula C24H29N3O B5141701 3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-phenylpropanamide

3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-phenylpropanamide

Cat. No. B5141701
M. Wt: 375.5 g/mol
InChI Key: IWMQASYWGUJEJR-UHFFFAOYSA-N
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Description

3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-phenylpropanamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and biochemical effects that make it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-phenylpropanamide involves binding to specific receptors in the brain. This binding triggers a cascade of biochemical reactions that ultimately lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-phenylpropanamide are complex and multifaceted. This compound has been shown to affect neurotransmitter release, ion channel activity, and gene expression, among other things.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-phenylpropanamide in lab experiments is its unique mechanism of action. This compound offers researchers a new tool for studying the central nervous system and could lead to new discoveries in the field of neuroscience. However, there are also limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are many potential future directions for research on 3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-phenylpropanamide. Some possible areas of study include:
1. Further investigation of the compound's mechanism of action and biochemical effects.
2. Exploration of the compound's potential applications in the treatment of neurological and psychiatric disorders.
3. Development of new synthetic methods for producing this compound and related analogs.
4. Investigation of the compound's potential toxicity and safety profile.
5. Examination of the compound's pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, 3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-phenylpropanamide is a promising chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has a unique mechanism of action and biochemical effects that make it a valuable tool for studying the central nervous system. While there are limitations to using this compound, there are also many potential future directions for research on this promising candidate.

Synthesis Methods

The synthesis of 3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-phenylpropanamide involves several steps. The starting materials are indole, piperidine, and phenylpropanoic acid. These are reacted together in the presence of various reagents and catalysts to form the final product.

Scientific Research Applications

3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-phenylpropanamide has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of neuroscience, where this compound has been shown to have a unique mechanism of action that could be used to study the central nervous system.

properties

IUPAC Name

3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O/c1-18-21-9-5-6-10-22(21)26-23(18)17-27-15-13-19(14-16-27)11-12-24(28)25-20-7-3-2-4-8-20/h2-10,19,26H,11-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMQASYWGUJEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)CN3CCC(CC3)CCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-phenylpropanamide

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